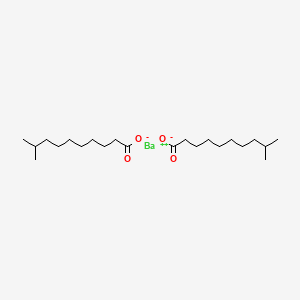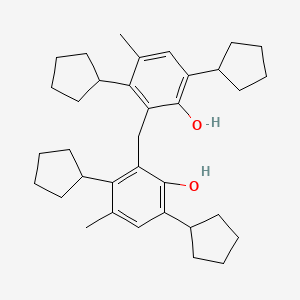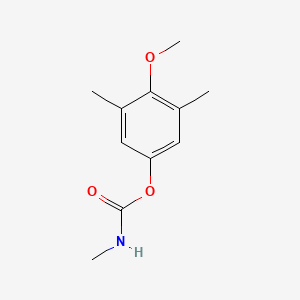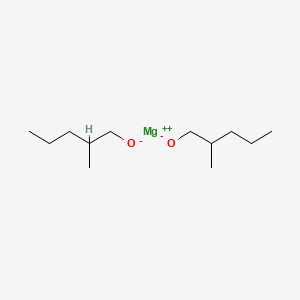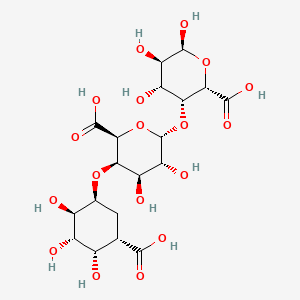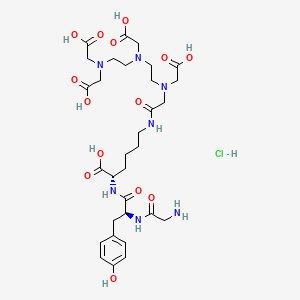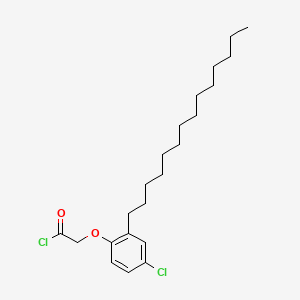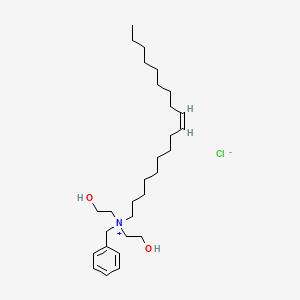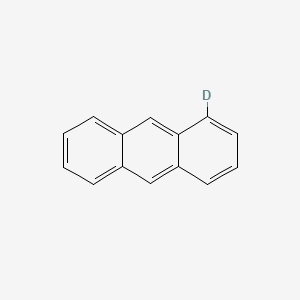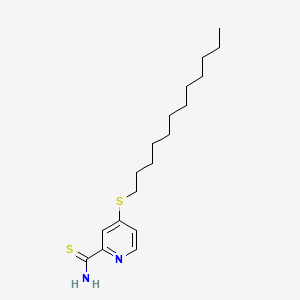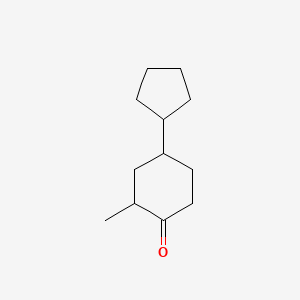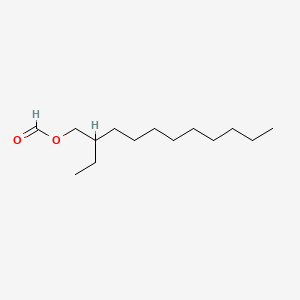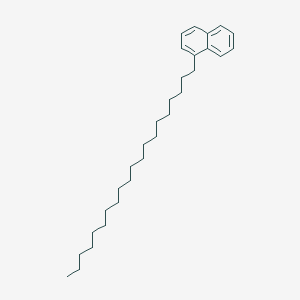
Naphthalene, eicosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, eicosyl- is a derivative of naphthalene where an eicosyl group (a 20-carbon alkyl chain) is attached to the naphthalene ring. Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This compound is known for its applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene, eicosyl- can be synthesized through the Friedel-Crafts alkylation reaction. In this process, naphthalene reacts with an eicosyl halide (such as eicosyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of naphthalene, eicosyl- involves the continuous-flow synthesis method. This method utilizes a microreaction system catalyzed by ionic liquids. The process involves the alkylation of naphthalene with long-chain olefins in the presence of acidic catalysts. The reaction parameters, such as temperature and molar ratios, are precisely controlled to achieve high yields and desired product specifications .
Chemical Reactions Analysis
Types of Reactions: Naphthalene, eicosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its hydrogenated forms.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents replace hydrogen atoms on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Sulfuric acid or phosphoric acid can catalyze substitution reactions.
Major Products Formed:
Oxidation: Eicosyl-naphthol, eicosyl-naphthoquinone.
Reduction: Eicosyl-tetrahydronaphthalene.
Substitution: Eicosyl-naphthalene derivatives with various substituents.
Scientific Research Applications
Naphthalene, eicosyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studying aromatic hydrocarbons.
Biology: The compound is studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: Naphthalene, eicosyl- is used in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of naphthalene, eicosyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and nucleic acids, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Naphthalene: The parent compound with two fused benzene rings.
Alkylated Naphthalenes: Compounds with various alkyl groups attached to the naphthalene ring, such as methyl-naphthalene, ethyl-naphthalene, and decyl-naphthalene.
Comparison: Naphthalene, eicosyl- is unique due to the presence of a long eicosyl chain, which imparts distinct physical and chemical properties. Compared to shorter alkylated naphthalenes, naphthalene, eicosyl- has higher hydrophobicity and different solubility characteristics. These properties make it suitable for specific applications in industrial and research settings .
Properties
CAS No. |
56388-49-9 |
|---|---|
Molecular Formula |
C30H48 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
1-icosylnaphthalene |
InChI |
InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3 |
InChI Key |
ZHGIKBCGOGBDFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


